2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile: is a complex organic compound characterized by its intricate molecular structure, which includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the cyclization of aminopyrimidines with appropriate reagents to form the piperazine ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for nucleophilic substitution reactions.
Nucleophilic Addition: : Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In the field of medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
2-[4-(6-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
2-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
Uniqueness
The uniqueness of 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile lies in its specific structural features, such as the cyclopropyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-12-20-15(13-2-3-13)10-16(21-12)23-6-8-24(9-7-23)17-19-5-4-14(11-18)22-17/h4-5,10,13H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZQDLGOYOYAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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